molecular formula C14H10Cl2O B8657430 (2,5-Dichlorophenyl)(3-methylphenyl)methanone CAS No. 149083-02-3

(2,5-Dichlorophenyl)(3-methylphenyl)methanone

Cat. No. B8657430
M. Wt: 265.1 g/mol
InChI Key: NANZZOAHEOHARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210313

Procedure details

The procedure of Example 2 was followed, using 22 ml (0.17 mol) of 3-toluoyl chloride and 60 g (0.45 mol) of aluminum chloride in 120 g (0.82 mol) of 1,4-dichlorobenzene. (The molar ratio of reactants was 2.6:4.8:1.0 (AlCl3 :Dichlorobenzene:3-Toluoyl Chloride)). Pure 2,5-dichloro-3'-methyl-benzophenone was isolated in 53% yield after the crude product was recrystallized twice from hexane.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7](Cl)=[O:8])[CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=1>>[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:17]=1[C:7]([C:3]1[CH:4]=[CH:5][CH:6]=[C:1]([CH3:10])[CH:2]=1)=[O:8] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
C1(=CC(=CC=C1)C(=O)Cl)C
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C2=CC(=CC=C2)C)C=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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